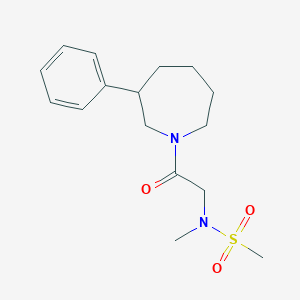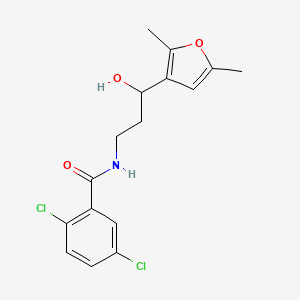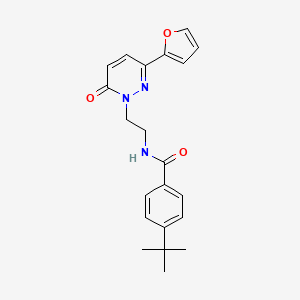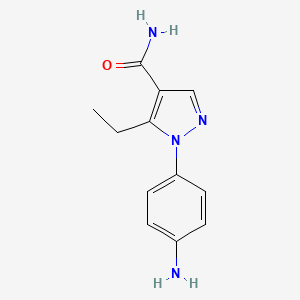
N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide, also known as NSC 707544, is a chemical compound that has shown potential in scientific research applications. This compound is a sulfonamide derivative that has been synthesized through a specific method and has been found to have interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Selective Hydrolysis of Methanesulfonate Esters
Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, emphasizing the pH-dependent behavior of these compounds in reactions. Their study sheds light on how selective removal of methanesulfonate groups can be achieved, a process potentially relevant to modifying compounds like N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide for specific research or therapeutic purposes. This research could be particularly relevant when considering the synthesis or modification of complex molecules for biomedical research, illustrating the compound's versatility in chemical reactions (L. Chan, B. Cox, & R. Sinclair, 2008).
Oxidation and Functionalization of Methane Derivatives
The study by Colby, Stirling, and Dalton (1977) on the methane mono-oxygenase enzyme from Methylococcus capsulatus (Bath) demonstrates the enzyme's capability to oxygenate a wide range of methane derivatives, including methanesulfonamide compounds. This enzymatic activity is crucial for understanding how methane derivatives can be biochemically modified or degraded in natural and engineered biological systems. The broad substrate specificity suggests potential applications in biocatalysis and bioremediation, where similar methanesulfonamide derivatives might be targeted for conversion into more valuable or less harmful products (J. Colby, D. Stirling, & H. Dalton, 1977).
Synthesis and Biological Activity of Sulfonamide Derivatives
Özdemir et al. (2009) synthesized sulfonamide compounds and investigated their antibacterial activities, highlighting the chemical versatility and biological relevance of sulfonamide derivatives. Their work implies that structural modifications to sulfonamide compounds can lead to significant variations in biological activity. This insight is applicable to N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide, suggesting potential avenues for developing new therapeutic agents or research tools based on modifications of the methanesulfonamide core (Ü. Özdemir, Pınar Güvenç, E. Şahin, & Fatma Hamurcu, 2009).
Catalytic Conversion of Methane
Guo et al. (2014) discussed a high-temperature nonoxidative route for converting methane to ethylene and aromatics on a silica catalyst, emphasizing the role of methane derivatives in catalytic processes. This research suggests potential industrial applications for methanesulfonamide derivatives in catalyzing or facilitating reactions involving methane or its derivatives, pointing towards their use in developing more efficient chemical production methods (Xiaoguang Guo et al., 2014).
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-17(22(2,20)21)13-16(19)18-11-7-6-10-15(12-18)14-8-4-3-5-9-14/h3-5,8-9,15H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMFTKYHJVRVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC(C1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2459066.png)
![2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2459067.png)

![N-[(5-bromothien-2-yl)sulfonyl]valine](/img/structure/B2459069.png)
![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)
![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)


![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)
![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)